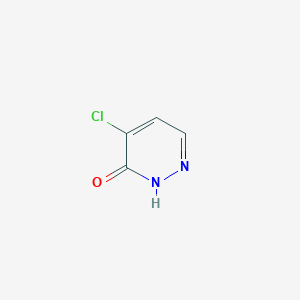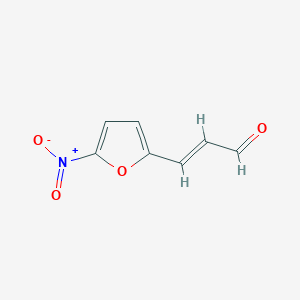
4-Chloropyridazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyridazin-3-ol is a chemical compound that belongs to the class of pyridazines, which are heterocyclic compounds with significant pharmaceutical importance. Pyridazines are known for their wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties .
Synthesis Analysis
The synthesis of 4-Chloropyridazin-3-ol derivatives involves various chemical reactions. For instance, the synthesis of 4-chloro-5-hydrazino-3-pyridazone derivatives is achieved by reacting 4,5-dichloro-3-pyridazone with hydrazine, followed by the preparation of numerous hydrazones . Another method includes treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane to eventually synthesize a triazolopyridazine compound . Additionally, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques .
Molecular Structure Analysis
The molecular structure of 4-Chloropyridazin-3-ol derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, the crystal structure of a synthesized triazolopyridazine compound was confirmed to crystallize in the monoclinic crystal system with the space group P21/c . Another derivative crystallized in an orthorhombic space group Pnma, with detailed crystallographic data provided .
Chemical Reactions Analysis
4-Chloropyridazin-3-ol derivatives undergo various chemical reactions to form new compounds. For instance, the reaction of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with different reagents leads to the formation of several derivatives, including N-dialkylaminomethyl derivatives and a 3-chloro pyridazinone derivative . The reactivity of these derivatives towards different reagents has been studied, providing insights into the chemical behavior of the pyridazinone nucleus.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloropyridazin-3-ol derivatives have been studied through experimental and theoretical methods. Density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been used to understand the intermolecular interactions and molecular packing in crystals . The crystal structure of 4,5-dichloropyridazin-3-(2H)-one has been characterized, and its molecular geometry and vibrational frequencies have been calculated using DFT, showing good agreement with experimental data .
Applications De Recherche Scientifique
Application in Medicinal Chemistry: Synthesis of Antidepressant Molecules
- Summary of the Application: 4-Chloropyridazin-3-ol is used in the synthesis of antidepressant molecules. Depression is a major global health concern, affecting approximately 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential .
- Methods of Application or Experimental Procedures: The synthesis of antidepressant molecules involves metal-catalyzed procedures. Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Results or Outcomes: The development of novel dual- or multi-target antidepressants is a significant area of study in the field. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application in Fluorescent Sensing
- Summary of the Application: A derivative of 4-Chloropyridazin-3-ol, specifically 2-(4-chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, has been reported as an effective “turn on” fluorescent sensor for zinc ions .
- Methods of Application or Experimental Procedures: The synthesis of this fluorescent sensor involves the reaction of 4-Chloropyridazin-3-ol with other reagents to form the pyrazoline derivative. The resulting compound can then be used to detect zinc ions in a solution .
- Results or Outcomes: The use of this fluorescent sensor allows for the detection and quantification of zinc ions in a solution, which can be useful in various fields such as environmental monitoring and biomedical research .
Application in Antimicrobial and Anticancer Activities
- Summary of the Application: 4-Chloropyridazin-3-ol is used in the synthesis of metal complexes that have shown antimicrobial and anticancer activities .
- Methods of Application or Experimental Procedures: The synthesis of these metal complexes involves the reaction of 4-Chloropyridazin-3-ol with various transition metals such as Iron (II), Nickel (II), and Copper (II) to form the respective metal complexes .
- Results or Outcomes: These metal complexes have shown promising results in terms of their antimicrobial and anticancer activities, making them potential candidates for further research and development in the field of medicinal chemistry .
Application in Fluoride Detection
- Summary of the Application: A derivative of 4-Chloropyridazin-3-ol, specifically (E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol, has been reported as an effective reversible colorimetric chemosensor for the detection of fluoride ions .
- Methods of Application or Experimental Procedures: The synthesis of this chemosensor involves the reaction of 4-Chloropyridazin-3-ol with other reagents to form the pyrazoline derivative. The resulting compound can then be used to detect fluoride ions in a solution .
- Results or Outcomes: The use of this chemosensor allows for the detection and quantification of fluoride ions in a solution, which can be useful in various fields such as environmental monitoring and biomedical research .
Application in Synthesis of Metal Complexes
- Summary of the Application: 4-Chloropyridazin-3-ol is used in the synthesis of metal complexes of Iron (II), Nickel (II), and Copper (II) that have shown antimicrobial, anticancer activities, and molecular docking studies .
- Methods of Application or Experimental Procedures: The synthesis of these metal complexes involves the reaction of 4-Chloropyridazin-3-ol with various transition metals such as Iron (II), Nickel (II), and Copper (II) to form the respective metal complexes .
- Results or Outcomes: These metal complexes have shown promising results in terms of their antimicrobial and anticancer activities, making them potential candidates for further research and development in the field of medicinal chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWAYTBDMJFIQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592020 |
Source


|
| Record name | 4-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridazin-3-ol | |
CAS RN |
1677-79-8 |
Source


|
| Record name | 4-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
